3-(Perfluorobutyl)propanyl methacrylate
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Overview
Description
3-(Perfluorobutyl)propanyl methacrylate: is a specialized organofluorine compound with the molecular formula C11H11F9O2 and a molecular weight of 346.19 g/mol . This compound is characterized by its unique structure, which includes a methacrylate group and a perfluorobutyl chain. The presence of fluorine atoms imparts distinct properties such as high thermal and chemical stability, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorobutyl)propanyl methacrylate typically involves the esterification of methacrylic acid with a perfluorobutyl alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluorobutyl)propanyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, leading to the formation of polymers with unique properties.
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are less common due to the strong C-F bond.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under anhydrous conditions.
Major Products:
Polymers: The primary products of polymerization are fluorinated polymers with high thermal and chemical resistance.
Substituted Derivatives: Products of substitution reactions may include various functionalized fluorinated compounds.
Scientific Research Applications
Chemistry: 3-(Perfluorobutyl)propanyl methacrylate is used in the synthesis of fluorinated polymers, which are valuable in coatings, adhesives, and sealants due to their resistance to harsh chemicals and extreme temperatures .
Biology and Medicine: In biomedical research, this compound is explored for its potential in drug delivery systems and medical devices, where its biocompatibility and stability are advantageous .
Industry: The compound finds applications in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for use in high-performance materials and advanced manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(Perfluorobutyl)propanyl methacrylate primarily involves its ability to undergo polymerization and form stable, high-performance polymers. The methacrylate group facilitates radical polymerization, while the perfluorobutyl chain imparts hydrophobic and oleophobic properties. These characteristics make the resulting polymers highly resistant to degradation and suitable for various demanding applications .
Comparison with Similar Compounds
- 3-(Perfluorooctyl)propanyl methacrylate
- 3-(Perfluorohexyl)propanyl methacrylate
- 3-(Perfluorodecyl)propanyl methacrylate
Comparison: Compared to its analogs, 3-(Perfluorobutyl)propanyl methacrylate offers a balance between performance and environmental impact. While longer perfluorocarbon chains (e.g., perfluorooctyl) provide enhanced hydrophobicity, they are also associated with higher bioaccumulation risks. The shorter perfluorobutyl chain in this compound reduces these risks while still delivering excellent performance characteristics .
Properties
CAS No. |
243842-15-1 |
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Molecular Formula |
C11H11F9O2 |
Molecular Weight |
346.19 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11F9O2/c1-6(2)7(21)22-5-3-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h1,3-5H2,2H3 |
InChI Key |
WOISXUMMZSMYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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